10H-Phenoxazine-1-carbonitrile
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Overview
Description
10H-Phenoxazine-1-carbonitrile is a derivative of phenoxazine, a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to a central nitrogen-containing ring. Phenoxazine derivatives have garnered significant interest due to their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
The synthesis of 10H-Phenoxazine-1-carbonitrile can be achieved through various synthetic routes. Industrial production methods may involve photolysis or other advanced techniques to optimize yield and purity .
Chemical Reactions Analysis
10H-Phenoxazine-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
10H-Phenoxazine-1-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10H-Phenoxazine-1-carbonitrile involves its interaction with various molecular targets and pathways. It acts as a multidrug resistance modulator in cancer cells, potentially inhibiting the efflux of chemotherapeutic agents and enhancing their efficacy . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
10H-Phenoxazine-1-carbonitrile can be compared with other phenoxazine derivatives and similar compounds:
Phenothiazine: Similar in structure but contains a sulfur atom instead of oxygen. Used in antipsychotic medications.
Phenazine: Known for its antimicrobial and antitumor properties.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8N2O |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
10H-phenoxazine-1-carbonitrile |
InChI |
InChI=1S/C13H8N2O/c14-8-9-4-3-7-12-13(9)15-10-5-1-2-6-11(10)16-12/h1-7,15H |
InChI Key |
DYIZCEGNHOHUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3O2)C#N |
Origin of Product |
United States |
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